Citrosalic acid
Description
Salicylic acid derivatives, such as acetylsalicylic acid (aspirin) and sulfosalicylic acid, are well-documented for their medicinal and industrial applications, including anti-inflammatory, analgesic, and chelating properties . However, direct references to Citrosalic acid are absent in the provided evidence, necessitating inferences based on structurally analogous compounds.
Properties
CAS No. |
1400-58-4 |
|---|---|
Molecular Formula |
C21H16O11 |
Molecular Weight |
444.3 g/mol |
IUPAC Name |
2-[2-[4-[2-(2-carboxyphenoxy)-2-oxoethyl]-5-oxo-1,3-dioxolan-4-yl]acetyl]oxybenzoic acid |
InChI |
InChI=1S/C21H16O11/c22-16(31-14-7-3-1-5-12(14)18(24)25)9-21(20(28)29-11-30-21)10-17(23)32-15-8-4-2-6-13(15)19(26)27/h1-8H,9-11H2,(H,24,25)(H,26,27) |
InChI Key |
MZRMRMTUUHHONC-UHFFFAOYSA-N |
SMILES |
C1OC(=O)C(O1)(CC(=O)OC2=CC=CC=C2C(=O)O)CC(=O)OC3=CC=CC=C3C(=O)O |
Canonical SMILES |
C1OC(=O)C(O1)(CC(=O)OC2=CC=CC=C2C(=O)O)CC(=O)OC3=CC=CC=C3C(=O)O |
Other CAS No. |
1400-58-4 |
Origin of Product |
United States |
Chemical Reactions Analysis
Enzymatic Condensation via Citramalate Synthase (CMS)
In microbial biosynthesis, CMS catalyzes the condensation of pyruvate and acetyl-CoA to form citramalate:
Key Parameters :
| Parameter | Value | Source |
|---|---|---|
| CMS specific activity | 2.9 µmol/min/mg protein | |
| (pyruvate) | 0.34 mM (mutant CimA3.7) | |
| (acetyl-CoA) | 0.11 mM (mutant CimA3.7) | |
| Fed-batch yield (E. coli) | 60 g/L, 0.53 g/g glucose |
-
Engineered Pathways : Overexpression of CMS and citrate synthase variants (e.g., GltA[F383M]) redirects carbon flux, enhancing citramalate production .
Chemical Oxidation of 3-Methyl-3-Buten-1-ol
Industrial synthesis involves the nitric acid (HNO₃) oxidation of 3-methyl-3-buten-1-ol in a one-stage process with nitrogen dioxide (NO₂):
Process Conditions :
| Parameter | Value |
|---|---|
| Temperature | 45–85°C (optimal: 50–75°C) |
| Catalyst | Copper or vanadium compounds |
| Reaction Time | 2 hours (batch) |
| Yield | 4 g pure acid from 6.74 g feed |
Decomposition via Citramalyl-CoA Lyase
In metabolic pathways, (S)-citramalyl-CoA lyase cleaves citramalyl-CoA into acetyl-CoA and pyruvate :
Role in Rare Earth Element (REE) Leaching
Citramalic acid solubilizes REEs from monazite ores, outperforming citric acid in selectivity:
Leaching Performance :
| Parameter | Citramalic Acid | Citric Acid |
|---|---|---|
| REE Solubilization | 5.1 mg/L (pH 2.5) | 6.5 mg/L (pH 2.5) |
| Thorium (Th) Release | 0.25 ± 0.01 mg/L | 1.18 ± 0.01 mg/L |
Acid-Base Reactions
As a dicarboxylic acid, citramalic acid undergoes neutralization reactions (e.g., with sodium bicarbonate) :
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds are compared based on structural features, chemical properties, and applications:
| Compound | Chemical Formula | Key Functional Groups | pKa | Primary Applications |
|---|---|---|---|---|
| Salicylic Acid | C₇H₆O₃ | Carboxylic acid, phenolic –OH | 2.97, 13.6 | Topical keratolytic, precursor to aspirin |
| Acetylsalicylic Acid | C₉H₈O₄ | Acetylated phenolic –OH | 3.5 | Anti-inflammatory, analgesic, antipyretic |
| Sulfosalicylic Acid | C₇H₆O₆S | Sulfonic acid, phenolic –OH | ~1.0, 2.8, 11 | Urine protein precipitation, chelating agent |
| Citric Acid | C₆H₈O₇ | Three carboxylic acid groups | 3.1, 4.8, 6.4 | Food preservative, pH buffer, chelator |
Key Differences and Research Findings
Acidity and Solubility :
- Sulfosalicylic acid’s sulfonic group confers stronger acidity (pKa ~1.0) and higher water solubility compared to salicylic acid . Citrosalic acid, if structurally analogous, might exhibit intermediate acidity between citric acid (pKa 3.1) and salicylic acid (pKa 2.97) .
- Acetylsalicylic acid’s acetyl group reduces gastric irritation but slightly lowers acidity (pKa 3.5 vs. 2.97 for salicylic acid) .
Pharmacological Activity: Salicylic acid’s free phenolic –OH group is critical for cyclooxygenase (COX) inhibition. Acetylation in aspirin enhances systemic absorption but reduces direct topical efficacy .
Industrial and Analytical Applications: Sulfosalicylic acid is used in protein quantification due to its strong precipitating action . Citric acid’s chelating ability is leveraged in metal ion sequestration, a property that this compound might enhance through combined phenolic and carboxylic groups .
Q & A
Basic Research Questions
Q. What experimental protocols are optimal for synthesizing Citrosalic acid while ensuring high yield and purity?
- Methodological Answer : Synthesis should follow reproducible procedures with rigorous control of reaction conditions (e.g., temperature, solvent ratios, catalysts). Characterization via HPLC (for purity) and NMR/FTIR (for structural confirmation) is critical. Experimental sections must detail reagent sources, purification steps, and validation metrics to enable replication .
Q. Which analytical techniques are most effective for assessing this compound’s stability under varying environmental conditions?
- Methodological Answer : Accelerated stability studies using UV-Vis spectroscopy or mass spectrometry under controlled pH, temperature, and light exposure can quantify degradation products. Data should be tabulated to compare degradation rates, with statistical analysis (e.g., ANOVA) to identify significant stability thresholds .
Q. How can researchers validate the purity of this compound in complex matrices (e.g., biological samples)?
- Methodological Answer : Employ tandem techniques like LC-MS/MS for specificity. Calibration curves using spiked samples and recovery rate calculations (≥80%) are essential. Cross-validate results with independent methods (e.g., GC-MS) to minimize false positives .
Advanced Research Questions
Q. What mechanistic approaches can elucidate this compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Use in silico docking simulations (AutoDock, Schrödinger) paired with in vitro assays (SPR, fluorescence quenching). Compare binding affinities (Kd/IC50) across studies, and address discrepancies by standardizing assay conditions (pH, buffer composition) .
Q. How should researchers resolve contradictions in reported pharmacological activities of this compound across studies?
- Methodological Answer : Conduct systematic reviews with meta-analysis to aggregate data, applying heterogeneity tests (I² statistic). Replicate conflicting experiments under identical conditions, and evaluate confounding variables (e.g., solvent choice, cell lines). Transparent reporting of negative results is critical .
Q. What computational strategies are effective for modeling this compound’s physicochemical properties and reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations can predict electronic properties and reaction pathways. Validate models against experimental data (e.g., XRD for crystal structure, DSC for thermal behavior). Use software like Gaussian or ORCA with benchmarked basis sets .
Methodological Frameworks for this compound Research
- Experimental Design : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, ensure sample sizes are statistically powered and protocols adhere to ethical guidelines for animal/human studies .
- Data Presentation : Use tables to summarize comparative results (e.g., synthesis yields, IC50 values). Figures should highlight trends (e.g., dose-response curves) with error bars and p-values .
- Literature Gaps : Apply PICO framework (Population, Intervention, Comparison, Outcome) to define studies. For instance: “How does this compound (Intervention) inhibit inflammation (Outcome) in murine models (Population) compared to aspirin (Comparison)?” .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
